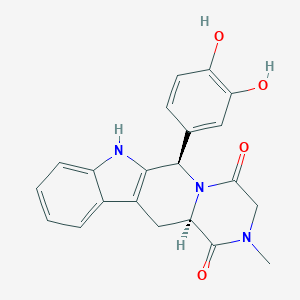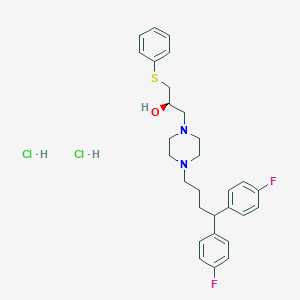
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)-, also known as Risperidone, is a second-generation antipsychotic drug used to treat schizophrenia, bipolar disorder, and irritability associated with autism. It was first synthesized in 1984 and has been widely used in clinical practice since 1994. Risperidone has been proven to be effective in treating positive and negative symptoms of schizophrenia, such as delusions, hallucinations, and apathy.
Mechanism Of Action
The exact mechanism of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- is not fully understood, but it is thought to involve the blockade of dopamine D2 and serotonin 5-HT2A receptors in the brain. This action reduces the activity of these receptors, leading to a decrease in the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, cognition, and behavior.
Biochemical And Physiological Effects
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- has been shown to have several biochemical and physiological effects, including the reduction of dopamine and serotonin release, the modulation of glutamate and GABA neurotransmitter systems, and the inhibition of the activity of certain enzymes involved in the metabolism of neurotransmitters. These effects are thought to contribute to the therapeutic effects of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- in treating psychotic symptoms.
Advantages And Limitations For Lab Experiments
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- has several advantages for use in lab experiments, including its well-established pharmacological profile, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its high cost, its potential for side effects, and the need for careful monitoring of dosages.
Future Directions
There are several future directions for research on 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)-, including the development of new formulations and delivery methods, the study of its effects on different neurotransmitter systems, and the investigation of its potential for use in the treatment of other psychiatric disorders. Additionally, further research is needed to better understand the mechanisms of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- and to develop more effective and targeted treatments for psychotic symptoms.
Synthesis Methods
The synthesis of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- involves several steps, including the reaction of 4-piperidone with 4-fluorobenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by reacting the resulting amine with 4,4-bis(4-fluorophenyl)butyryl chloride and phenylthiomethyl chloride.
Scientific Research Applications
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- has been widely used in scientific research to study the mechanisms of action of antipsychotic drugs. It has been shown to be effective in reducing the activity of dopamine and serotonin receptors in the brain, which are thought to play a role in the development of psychotic symptoms. 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- has also been used in animal models to study the effects of antipsychotic drugs on behavior and brain function.
properties
CAS RN |
143759-74-4 |
|---|---|
Product Name |
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- |
Molecular Formula |
C29H36Cl2F2N2OS |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
(2R)-1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C29H34F2N2OS.2ClH/c30-25-12-8-23(9-13-25)29(24-10-14-26(31)15-11-24)7-4-16-32-17-19-33(20-18-32)21-27(34)22-35-28-5-2-1-3-6-28;;/h1-3,5-6,8-15,27,29,34H,4,7,16-22H2;2*1H/t27-;;/m1../s1 |
InChI Key |
ADXUTCJVXBNFJH-KFSCGDPASA-N |
Isomeric SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C[C@H](CSC4=CC=CC=C4)O.Cl.Cl |
SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)O.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)O.Cl.Cl |
synonyms |
(2R)-1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfan yl-propan-2-ol dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



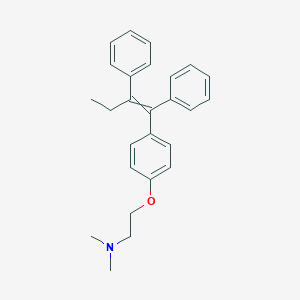
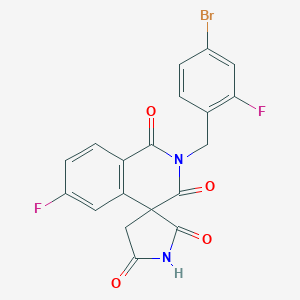
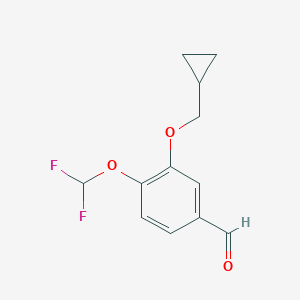
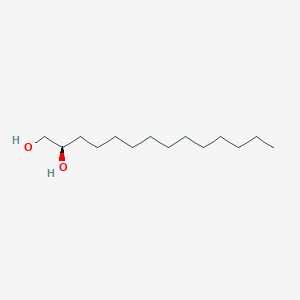
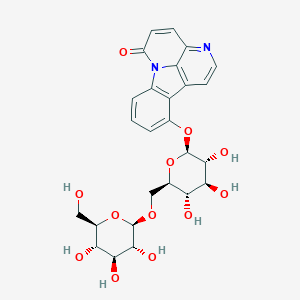
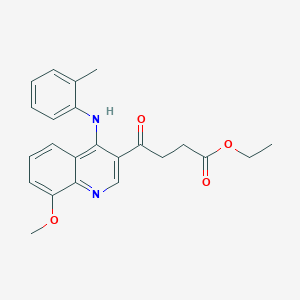
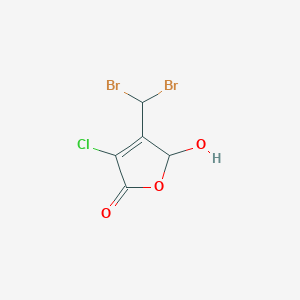
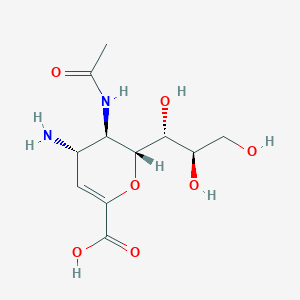
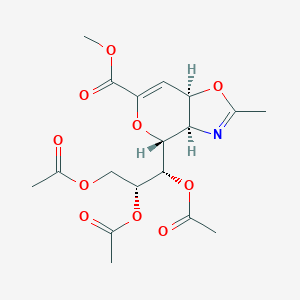
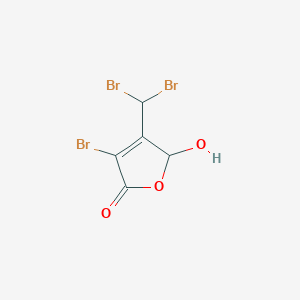
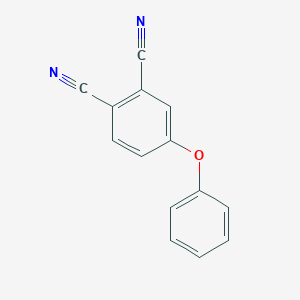
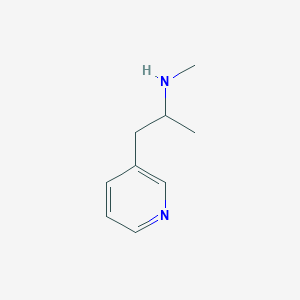
![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)
